molecular formula C8H13N B2834720 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine CAS No. 2110264-05-4

1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine

Katalognummer B2834720
CAS-Nummer: 2110264-05-4
Molekulargewicht: 123.199
InChI-Schlüssel: RXCBBBRZUAANTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine is a chemical compound with the CAS Number: 2110264-05-4 . It has a molecular weight of 123.2 . The IUPAC name for this compound is 1-allylcyclopent-3-en-1-amine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine is 1S/C8H13N/c1-2-5-8(9)6-3-4-7-8/h2-4H,1,5-7,9H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine is a liquid at room temperature . It has a molecular weight of 123.2 . The compound is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Bioconjugation in Aqueous Media

The study by Nakajima and Ikada (1995) delves into the mechanism of amide formation through carbodiimide for bioconjugation in aqueous media. They investigated how cyclizable and noncyclizable carboxylic acids react with amines in the presence of EDC, highlighting its stability and reactivity in different pH environments. This research is crucial for understanding the bioconjugation process involving compounds like 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine in biological and medical applications (Nakajima & Ikada, 1995).

Synthesis of Oxazoles and Oxazolidines

Merkul and Müller (2006) developed a novel three-component synthesis of oxazoles through an amidation-coupling-cycloisomerization sequence, starting from propargyl amine and acid chlorides. This pathway demonstrates the compound's utility in creating heterocyclic structures, which are pivotal in pharmaceutical chemistry (Merkul & Müller, 2006). Similarly, Tejedor et al. (2005) described a modular, one-pot, four-component synthesis of polysubstituted 1,3-oxazolidines, further showcasing the versatility of such amines in constructing complex nitrogen-containing cycles (Tejedor et al., 2005).

Heterocycle Formation via Cycloaddition

Tong et al. (2016) reported on the heteroannulation of primary propargylamines with isonitriles to form imidazoles and dihydropyrimidines, emphasizing the role of catalyst loading in directing the reaction's outcome. This study highlights the synthetic utility of 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine in constructing diverse heterocyclic systems, which are essential in drug development and materials science (Tong et al., 2016).

Green Chemistry Approaches

Guo et al. (2021) explored a metal- and oxidant-free three-component condensation for the synthesis of 1H-1,2,4-triazol-3-amines, demonstrating an environmentally friendly methodology that broadens the scope of sustainable chemical synthesis. This research showcases the potential for 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine derivatives in green chemistry applications (Guo et al., 2021).

Catalysis and Enantioselective Synthesis

A study by Lathrop and Rovis (2009) described a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence for the asymmetric synthesis of functionalized cyclopentanones. This work underlines the compound's significance in catalysis and enantioselective synthesis, contributing to the development of chiral molecules with high precision (Lathrop & Rovis, 2009).

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is considered dangerous with GHS02, GHS05, and GHS07 pictograms .

Wirkmechanismus

Eigenschaften

IUPAC Name

1-prop-2-enylcyclopent-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-5-8(9)6-3-4-7-8/h2-4H,1,5-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCBBBRZUAANTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC=CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.